molecular formula C14H10BrN3O2 B15295784 3-Hydroxy Bromazepam-d4

3-Hydroxy Bromazepam-d4

Cat. No.: B15295784
M. Wt: 336.18 g/mol
InChI Key: URRUSNGCYBXNLO-VTBMLFEUSA-N
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Description

3-Hydroxy Bromazepam-d4 is a deuterated analog of 3-Hydroxy Bromazepam, a derivative of the benzodiazepine class of compounds. Benzodiazepines are known for their anxiolytic, sedative, and muscle relaxant properties. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and analytical research due to its stability and distinguishable mass spectrometric profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy Bromazepam-d4 typically involves the introduction of deuterium atoms into the bromazepam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings to ensure the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy Bromazepam-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted benzodiazepines. These derivatives are often used in further research and development of new pharmacological agents .

Scientific Research Applications

3-Hydroxy Bromazepam-d4 has a wide range of scientific research applications:

Mechanism of Action

3-Hydroxy Bromazepam-d4, like other benzodiazepines, exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects. The deuterium labeling does not significantly alter the mechanism of action but provides a distinct mass spectrometric profile for analytical purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy Bromazepam-d4 is unique due to its deuterium labeling, which provides enhanced stability and a distinct mass spectrometric profile. This makes it particularly valuable in pharmacokinetic studies and analytical research, where precise quantification and differentiation from non-deuterated analogs are crucial .

Properties

Molecular Formula

C14H10BrN3O2

Molecular Weight

336.18 g/mol

IUPAC Name

7-bromo-3-hydroxy-5-(3,4,5,6-tetradeuteriopyridin-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C14H10BrN3O2/c15-8-4-5-10-9(7-8)12(11-3-1-2-6-16-11)18-14(20)13(19)17-10/h1-7,14,20H,(H,17,19)/i1D,2D,3D,6D

InChI Key

URRUSNGCYBXNLO-VTBMLFEUSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)[2H])[2H]

Canonical SMILES

C1=CC=NC(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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